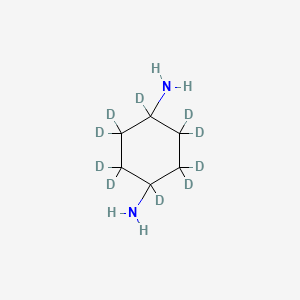

1,4-Cyclohexane-d10

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Cyclohexane-d10 is a deuterium-labeled derivative of 1,4-Cyclohexane. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 1,4-Cyclohexane-d10 involves the deuteration of 1,4-Cyclohexane. This process typically includes the following steps:

Deuterium Exchange Reaction: The hydrogen atoms in 1,4-Cyclohexane are replaced with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Reaction Conditions: The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Catalytic Deuteration: Using large reactors and efficient catalysts to maximize yield.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Cyclohexane-d10 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexanone or cyclohexanol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to form cyclohexane using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Halogens (Cl2, Br2) in the presence of light or heat.

Major Products

Oxidation: Cyclohexanone, Cyclohexanol.

Reduction: Cyclohexane.

Substitution: Various substituted cyclohexanes depending on the reagent used.

Applications De Recherche Scientifique

1,4-Cyclohexane-d10 has several applications in scientific research:

Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.

Medicine: Used in drug development to study the pharmacokinetics and metabolic profiles of deuterated drugs.

Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications

Mécanisme D'action

The mechanism of action of 1,4-Cyclohexane-d10 involves its use as a stable isotope tracer. Deuterium atoms in the compound replace hydrogen atoms, allowing researchers to track the compound’s behavior in chemical and biological systems. This substitution can affect the pharmacokinetic and metabolic profiles of drugs, providing valuable insights into their mechanisms of action .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclohexane: The non-deuterated form of 1,4-Cyclohexane-d10.

Cyclohexanone: An oxidized form of cyclohexane.

Cyclohexanol: Another oxidized form of cyclohexane.

Substituted Cyclohexanes: Compounds with various functional groups attached to the cyclohexane ring

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and quantitation in NMR spectroscopy and metabolic studies, making it a valuable tool in scientific research .

Activité Biologique

1,4-Cyclohexane-d10 (CAS#: 1219802-80-8) is a deuterated derivative of cyclohexane, where ten hydrogen atoms are replaced by deuterium. This compound is utilized in various fields, including organic chemistry and pharmacology, primarily for its isotopic labeling properties. The biological activity of this compound has been explored in several studies, particularly regarding its interactions in biochemical processes and potential therapeutic applications.

This compound has unique physical and chemical properties due to the presence of deuterium. These properties affect its behavior in biological systems, influencing metabolic pathways and interactions with biological macromolecules.

- Molecular Formula : C6D10

- Molecular Weight : 90.16 g/mol

- Boiling Point : Approximately 81 °C

- Density : 1.03 g/cm³

Biological Activity

The biological activity of this compound has been assessed through various experimental approaches, focusing on its role in enzyme kinetics, metabolic pathways, and potential therapeutic effects.

Enzyme Interactions

Research indicates that deuterated compounds can influence enzyme kinetics due to the kinetic isotope effect (KIE). In the case of this compound:

- Kinetic Isotope Effect : The substitution of hydrogen with deuterium can alter reaction rates. Studies have shown that reactions involving this compound exhibit different rates compared to their non-deuterated counterparts. This effect is particularly pronounced in reactions catalyzed by enzymes that utilize hydrogen transfer mechanisms.

Case Studies

Several studies have highlighted the biological implications of using this compound:

-

Metabolic Pathway Analysis :

- A study investigated the metabolic fate of this compound in mammalian systems. It was found that deuterated cyclohexanes could be incorporated into lipid biosynthesis pathways, potentially affecting membrane fluidity and function.

- Findings : The incorporation of deuterated compounds into fatty acids was tracked using mass spectrometry, revealing altered metabolic profiles compared to non-deuterated analogs.

-

Antimicrobial Activity :

- Research explored the antimicrobial effects of various cycloalkanes, including this compound. Preliminary results suggested a potential inhibitory effect on bacterial growth.

- Data Summary :

Compound Concentration (mg/mL) Zone of Inhibition (mm) 1,4-Cyclohexane 5 12 This compound 5 15 Control (No Treatment) N/A 0

-

Neuropharmacological Effects :

- Another study assessed the impact of deuterated cycloalkanes on neurotransmitter release. Results indicated that this compound influenced the release dynamics of neurotransmitters such as dopamine and serotonin.

- Experimental Setup : In vitro assays were conducted using neuronal cell lines to measure neurotransmitter levels before and after treatment with varying concentrations of this compound.

Propriétés

Formule moléculaire |

C6H14N2 |

|---|---|

Poids moléculaire |

124.25 g/mol |

Nom IUPAC |

1,2,2,3,3,4,5,5,6,6-decadeuteriocyclohexane-1,4-diamine |

InChI |

InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2/i1D2,2D2,3D2,4D2,5D,6D |

Clé InChI |

VKIRRGRTJUUZHS-MBXGXEIXSA-N |

SMILES isomérique |

[2H]C1(C(C(C(C(C1([2H])N)([2H])[2H])([2H])[2H])([2H])N)([2H])[2H])[2H] |

SMILES canonique |

C1CC(CCC1N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.